

Econazole Nitrate thin film hydration method transferosomes

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Compound Focus: Econazole Nitrate

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Application Notes: Econazole Nitrate Transferosomes

1. Introduction Econazole Nitrate (EN) is a broad-spectrum imidazole antifungal agent used to treat various skin infections. However, it belongs to Biopharmaceutical Classification System (BCS) Class II, characterized by poor aqueous solubility, which can limit its skin penetration and therapeutic efficacy after topical application [1]. Transferosomes (TFs) are ultra-deformable vesicular systems composed of phospholipids and an edge activator. They can improve the transdermal delivery of drugs by squeezing through intercellular spaces of the stratum corneum, the skin's main barrier, thereby enhancing skin penetration and providing a controlled release of the drug [2] [1].

2. Formulation Composition & Optimization The formulation of EN-loaded transferosomes involves a blend of phospholipids and edge activators.

- **Objective:** To develop a stable and efficacious transfersomal gel of **Econazole Nitrate** to improve topical delivery and patient compliance [2].
- **Quality Target Product Profile (QTPP):** Key targets include high entrapment efficiency, controlled drug release, appropriate particle size for skin penetration, and physical stability.
- **Design of Experiment (DoE):** A Box-Behnken design can be employed for optimization. Independent variables typically include the concentration of phospholipid (e.g., Soyabean lecithin) and concentrations of two different edge activators (e.g., Sodium Cholate and Span 80). Dependent variables evaluated are particle size, percent entrapment efficiency, and percent drug release [1].

The table below summarizes typical components and their roles in the formulation:

Table 1: Typical Composition of EN-Loaded Transferosomes

Component	Example Concentration	Function/Role
Econazole Nitrate	Active drug	Broad-spectrum antifungal agent [1]
Phospholipid (e.g., Soyabean lecithin, Cholesterol)	Matrix-forming component	Forms the primary bilayer structure of the vesicle [2]
Edge Activator (e.g., Sodium Cholate, Span 80, Brij 35)		Surfactant that destabilizes the lipid bilayer, conferring flexibility and deformability [2]
Solvent System	Methanol, Chloroform	Used in the thin film hydration process [1]
Hydration Medium	Phosphate Buffer Saline (PBS)	Aqueous medium for hydrating the thin film [1]

3. Experimental Protocol: Thin Film Hydration Method

The following is a detailed step-by-step protocol for preparing EN transferosomes using the thin film hydration method [1].

Step 1: Preparation of the Thin Film

- Accurately weigh **Econazole Nitrate**, phospholipid (e.g., soy lecithin), and edge activators (e.g., sodium cholate, Span 80).
- Dissolve the weighed mixture in a round-bottom flask using a blend of organic solvents, typically methanol and chloroform in a 1:1 ratio.
- Evaporate the organic solvents under reduced pressure using a rotary evaporator. A common parameter is to rotate at 90 rpm for 30 minutes at a temperature of 60°C.
- This process will result in the formation of a thin, dry lipid film on the inner walls of the flask.

Step 2: Hydration of the Film

- Hydrate the dry lipid film by adding a specific volume of phosphate buffer saline (PBS, pH 7.4) to the flask.

- Rotate the flask at 90 rpm for 1 hour at room temperature without vacuum. This allows the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

Step 3: Size Reduction

- To obtain a homogenous suspension of small, unilamellar vesicles, subject the hydrated vesicle suspension to a sonication process for a short duration (e.g., 30 minutes).

Step 4: Formation of Transfersomal Gel

- To facilitate topical application, incorporate the optimized transfersomal suspension into a gel base.
- Disperse Carbopol 940 (1% w/w) in the transfersomal suspension with gentle stirring. Allow it to soak for 30 minutes.
- Neutralize the mixture using triethanolamine to form a gel with a suitable consistency.

4. Characterization and Evaluation The prepared EN-loaded transfersomes and the final gel are evaluated for critical quality attributes. The table below summarizes typical results from research studies:

Table 2: Characterization of EN-Loaded Transfersomes and Gel

Parameter	Method / Instrument	Typical Results
Particle Size	Dynamic Light Scattering	0.28 - 0.71 μm [1]
Zeta Potential	Electrophoretic Light Scattering	~ -27 mV to -30 mV [3] [4]
Entrapment Efficiency (%)	Ultracentrifugation / Dialysis	31.5% - 78.3% [1] [4]
Drug Content (%)	UV-Spectroscopy	$>90\%$ [2] [4]
In Vitro Drug Release	Franz Diffusion Cell	80.01% - 95.9% over 6-24 hours [2] [1]
pH	pH Meter	5.68 ± 0.86 [4]
Viscosity	Viscometer	$\sim 10,390$ cPs [4]

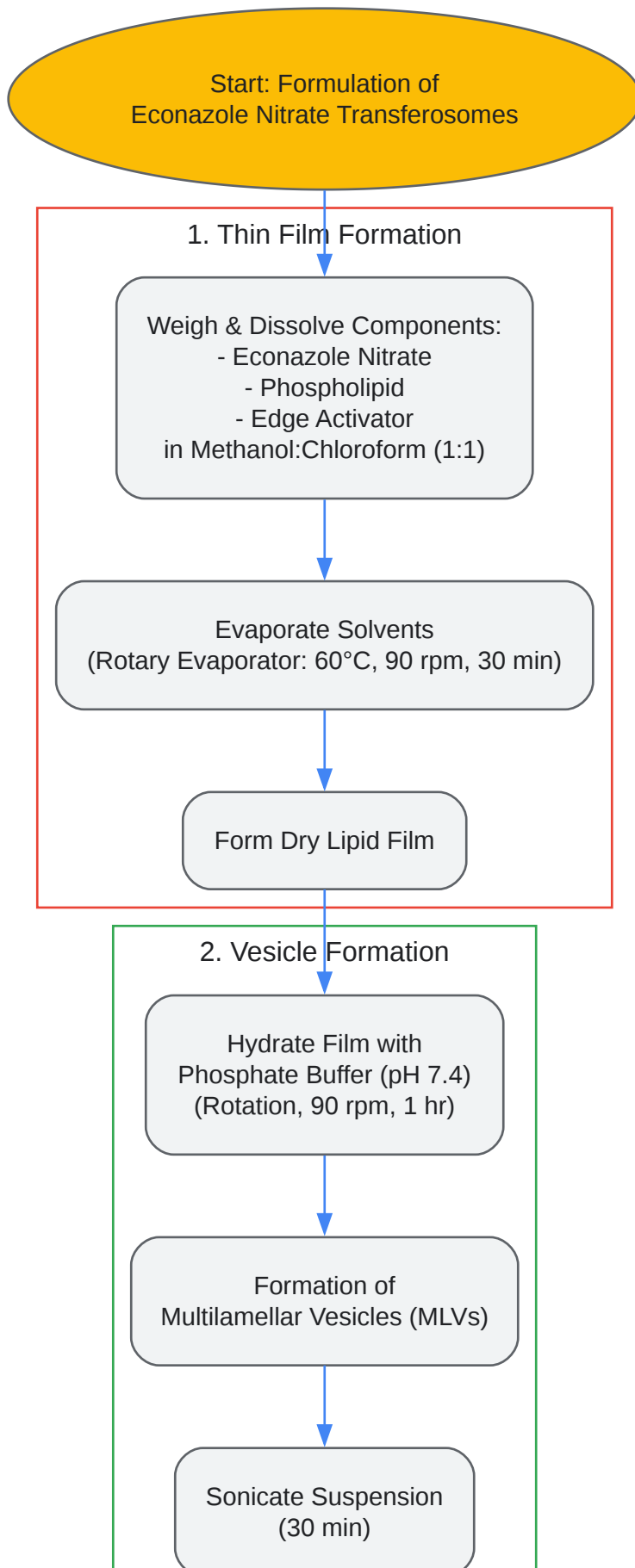
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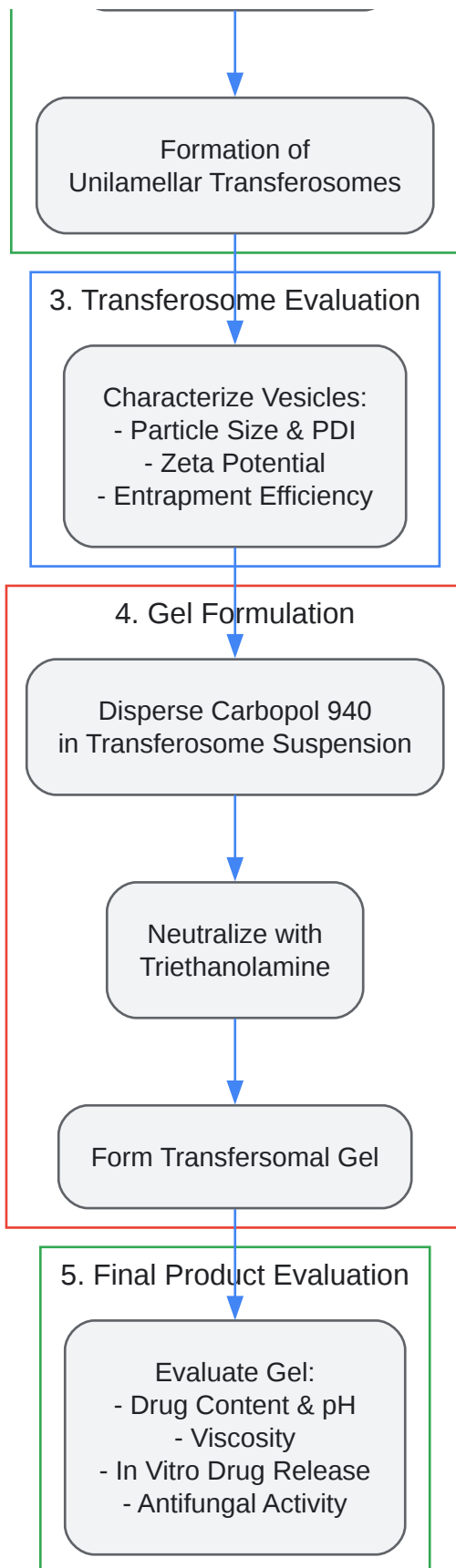
- **Drug Release Kinetics:** The drug release from optimized transfersomal gel often follows the Higuchi model, indicating a diffusion-controlled release mechanism [3].

- **Antifungal Activity:** Studies show that EN-loaded transfersomal gel exhibits a significantly larger zone of inhibition against fungi like *Candida albicans* compared to a conventional marketed gel, confirming enhanced efficacy [1].
- **Stability Studies:** Formulations are typically stored at different temperature conditions (e.g., 4°C, 25°C, 40°C) and monitored for changes in particle size, drug content, and pH over a period to assess stability [2].

Experimental Workflow Diagram

The following diagram illustrates the complete preparation and evaluation workflow for **Econazole Nitrate** transfersomal gel.





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Discussion and Conclusion

The data from various studies conclusively demonstrates that the thin film hydration method is a robust and effective technique for formulating **Econazole Nitrate**-loaded transfersomes. The process yields vesicles with desirable characteristics such as nanometric particle size, high entrapment efficiency, and negative zeta potential, which contributes to colloidal stability [1] [4].

The subsequent incorporation of these optimized transfersomes into a Carbopol gel base further enhances the utility of the formulation for topical application. The final transfersomal gel shows superior performance compared to conventional formulations, including sustained drug release over an extended period (up to 24 hours) and significantly higher antifungal activity [2] [1]. This is attributed to the ability of transfersomes to act as a drug reservoir and their enhanced penetration through the stratum corneum barrier [1].

In conclusion, the development of **Econazole Nitrate** transfersomal gel via thin film hydration presents a promising strategy to overcome the limitations of poor solubility and skin penetration, potentially leading to improved therapeutic outcomes and patient compliance in the treatment of superficial fungal infections.

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